molecular formula C21H17ClN2O6 B14101959 7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14101959
M. Wt: 428.8 g/mol
InChI Key: IBXCQKBKZZMRHN-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the chloro, methoxyethyl, methyl, and nitrophenyl groups under specific reaction conditions. Common reagents used in these steps include chlorinating agents, methoxyethylating agents, and nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H17ClN2O6

Molecular Weight

428.8 g/mol

IUPAC Name

7-chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H17ClN2O6/c1-11-8-16-14(10-15(11)22)19(25)17-18(12-4-3-5-13(9-12)24(27)28)23(6-7-29-2)21(26)20(17)30-16/h3-5,8-10,18H,6-7H2,1-2H3

InChI Key

IBXCQKBKZZMRHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCOC

Origin of Product

United States

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